NolR protein - 144715-57-1

NolR protein

Catalog Number: EVT-1519128
CAS Number: 144715-57-1
Molecular Formula: C50H49N15O15S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

NolR protein is a significant regulatory protein found in various bacterial species, primarily involved in the response to environmental stimuli. This protein is known for its role in regulating gene expression related to the metabolism of specific compounds, particularly in the context of antibiotic resistance and biofilm formation. NolR protein is classified under the category of transcriptional regulators, which are essential for controlling the transcription of genes in response to changes in the cellular environment.

Source

NolR protein is predominantly sourced from bacteria, particularly those belonging to the Nocardia genus. These bacteria are commonly found in soil and are known for their ability to degrade complex organic materials. The expression of NolR protein can be influenced by various factors, including nutrient availability and the presence of specific metabolites.

Classification

NolR protein is classified as a member of the MarR family of transcriptional regulators. This classification is based on its structural and functional characteristics, which include a conserved helix-turn-helix motif that facilitates DNA binding. The MarR family is known for its involvement in multidrug resistance and stress responses in bacteria.

Synthesis Analysis

Methods

The synthesis of NolR protein can be achieved through recombinant DNA technology. This involves cloning the gene encoding NolR into an expression vector, followed by transformation into an appropriate host organism, such as Escherichia coli.

Technical Details

  1. Gene Cloning: The gene encoding NolR is amplified using polymerase chain reaction (PCR) and inserted into a plasmid vector.
  2. Transformation: The plasmid is introduced into competent Escherichia coli cells through heat shock or electroporation.
  3. Protein Expression: Induction of protein expression is typically achieved using an appropriate inducer, such as isopropyl β-D-1-thiogalactopyranoside.
  4. Purification: The expressed NolR protein can be purified using affinity chromatography techniques, often utilizing tags such as His-tag for easier isolation.
Molecular Structure Analysis

Structure

NolR protein exhibits a typical structure characteristic of transcriptional regulators within the MarR family. It consists of several alpha-helices and beta-sheets that form a compact globular shape.

Data

Crystallographic studies have provided insights into the three-dimensional structure of NolR, revealing key residues involved in DNA binding and dimerization. The structural data indicates that NolR can bind to specific DNA sequences, thereby regulating gene expression.

Chemical Reactions Analysis

Reactions

NolR protein primarily functions through its interaction with DNA, where it binds to operator sites to either activate or repress transcription of target genes.

Technical Details

  1. DNA Binding: The binding affinity of NolR to its target DNA sequences can be assessed using electrophoretic mobility shift assays.
  2. Regulatory Mechanism: Upon binding to specific ligands or metabolites, NolR undergoes conformational changes that alter its affinity for DNA, thereby modulating transcriptional activity.
Mechanism of Action

Process

NolR operates by recognizing specific DNA motifs within promoter regions of target genes. Upon binding, it can either recruit RNA polymerase for transcription activation or block access to RNA polymerase for repression.

Data

Studies have shown that the presence of certain metabolites can influence the activity of NolR, suggesting a feedback mechanism where environmental conditions directly affect gene regulation.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 30 kDa.
  • Solubility: Generally soluble in aqueous buffers at physiological pH.
  • Stability: Stability can vary depending on environmental conditions such as temperature and pH.

Chemical Properties

  • pI (Isoelectric Point): Typically around 5.5-6.5, indicating that it is predominantly negatively charged at physiological pH.
  • Post-translational Modifications: NolR may undergo modifications such as phosphorylation or acetylation, which can affect its activity and stability.
Applications

Scientific Uses

NolR protein has several applications in scientific research:

  • Gene Regulation Studies: It serves as a model for studying transcriptional regulation mechanisms in bacteria.
  • Antibiotic Resistance Research: Understanding NolR's role in regulating antibiotic resistance genes can aid in developing strategies to combat bacterial infections.
  • Biotechnology: Its regulatory functions can be harnessed in synthetic biology applications for designing microbial strains with tailored metabolic pathways.
Introduction to NolR in Rhizobial Biology

Historical Discovery and Initial Characterization of NolR

NolR was first identified in Rhizobium meliloti (now classified as Sinorhizobium meliloti) as a novel regulatory protein governing nodulation (nod) gene expression. Initial genetic studies revealed that nolR mutants exhibited significantly enhanced nodulation efficiency on host plants, suggesting its role as a negative regulator of symbiotic functions [2]. Early biochemical characterization classified NolR as a potential helix-turn-helix transcription factor based on sequence analysis, with proposed binding to nonpalindromic operator sequences within promoter regions of key symbiosis genes [2] [6]. The breakthrough in understanding its molecular function came with the determination of its three-dimensional structure through X-ray crystallography, revealing NolR as a homodimeric winged helix-turn-helix protein belonging to the ArsR/SmtB family of transcriptional regulators [2]. This structural elucidation provided the foundation for mechanistic insights into how NolR achieves DNA recognition and binding specificity.

Table 1: Key Milestones in NolR Characterization

YearDiscovery MilestoneSignificance
1990sGenetic identification in R. melilotiEstablished role as negative regulator of nodulation
Early 2000sIdentification of consensus DNA binding motifRevealed target sequence specificity
2014X-ray crystal structure determinationProvided mechanistic basis for DNA recognition
Post-2014Characterization of Gln56 conformational switchExplained accommodation of sequence variation

Role of NolR in Nitrogen-Fixing Symbiosis: Ecological and Agricultural Significance

NolR serves as a critical modulator of the nitrogen-fixing symbiosis between rhizobia and leguminous plants, an ecologically vital interaction responsible for approximately one quarter of global nitrogen fixation annually [2] [9]. This regulatory protein fine-tunes the expression of genes essential for nodule formation and function, including those involved in Nod factor synthesis (e.g., nodABC), transcriptional activators (e.g., nodD1, nodD2), and type III secretion systems (e.g., ttsI) that deliver effector proteins into host cells [2] [6]. By repressing these key symbiosis genes, NolR prevents premature or excessive nodulation that could impose significant metabolic costs on both symbiotic partners. This precise regulation optimizes symbiotic efficiency and host specificity, ensuring that nitrogen fixation occurs only when compatible partners are engaged under appropriate environmental conditions [6] [9] [10]. The agricultural significance stems from its role in maintaining the energy balance of symbiosis - while nitrogen fixation provides ammonium to plants, the process consumes substantial energy from host photosynthates. Thus, NolR-mediated regulation ensures this mutualism remains energetically sustainable for both partners.

Table 2: NolR-Regulated Symbiotic Processes and Outcomes

Regulated ProcessTarget GenesEcological/Agricultural Impact
Nod factor biosynthesisnodABC, nodZControls infection thread formation and host specificity
Regulatory gene expressionnodD1, nodD2Modulates sensitivity to flavonoid signals
Type III secretion systemttsIRegulates delivery of nodulation outer proteins (Nops)
Bacterial metabolismhesBFine-tunes metabolic adaptation to symbiotic state
AutoregulationnolRMaintains homeostatic control of repression

NolR as a Global Transcriptional Regulator: Overview of Target Pathways

Beyond its specific role in nodulation control, NolR functions as a global transcriptional regulator that integrates multiple signaling pathways in rhizobia. It orchestrates gene expression through direct binding to asymmetric operator sites characterized by the consensus motif (A/T)TTAG-N9-A(T/A) [2]. Structural studies demonstrate that NolR recognizes these nonpalindromic sequences through a unique mechanism involving conformational switching of a key glutamine residue (Gln56) in the DNA-binding interface, enabling accommodation of sequence variations across target promoters without loss of binding affinity [2]. This molecular flexibility allows NolR to regulate diverse operons including those involved in:

  • Symbiosis establishment: Direct repression of nod genes and nodD activators
  • Metabolic adaptation: Regulation of hesB, implicated in iron-sulfur cluster assembly
  • Secretion systems: Control of ttsI governing type III secretion
  • Autoregulation: Binding its own promoter for feedback control [2] [6]

The regulatory scope of NolR extends beyond nodulation to encompass broader symbiotic functionality, positioning it within a class of standalone NLR-like regulators that bacteria employ to coordinate complex host interactions. Unlike the expanded NLR families observed in plant immunity systems [1] [4], NolR represents a streamlined, multifunctional regulator that fine-tunes the transition from free-living to symbiotic lifestyles in response to host-derived signals such as flavonoids [2] [6]. This regulatory integration enables rhizobia to dynamically adjust gene expression during the infection process, from initial host recognition through bacteroid differentiation and nitrogen fixation, establishing NolR as a central transcriptional hub in symbiotic networks.

Table 3: Molecular Features of NolR Regulatory Function

FeatureCharacteristicFunctional Significance
DNA binding domainWinged helix-turn-helixEnables specific operator recognition
Oligomerization stateHomodimerCreates symmetric binding interface
Consensus motif(A/T)TTAG-N9-A(T/A)Targets multiple promoter regions
Key regulatory residueGln56Accommodates sequence variation via conformational switching
Regulatory effectRepressionPrevents premature expression of symbiosis genes
Environmental responseDownregulated by luteolinCouples regulation to host signals

Properties

CAS Number

144715-57-1

Product Name

NolR protein

Molecular Formula

C50H49N15O15S

Synonyms

NolR protein

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